An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Its Isomers
An In-depth Technical Guide to 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. Due to the limited availability of a specific CAS number and experimental data for this exact compound, this guide also includes comparative data on its close isomers, 4-Bromo-1-methyl-1H-pyrazol-5-amine and 4-Bromo-5-methyl-1H-pyrazol-3-amine, to provide a broader context for its potential properties and applications.
Chemical Identity and Physical Properties
While a dedicated CAS number for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine has not been identified in major chemical databases, the compound is available from some suppliers as a hydrobromide salt, confirming its synthesis and existence. For the purpose of this guide, we will refer to the properties of the free base as predicted and compare them with the experimental data of its isomers.
Table 1: Physicochemical Properties of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and Its Isomers
| Property | 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine | 4-Bromo-1-methyl-1H-pyrazol-5-amine | 4-Bromo-5-methyl-1H-pyrazol-3-amine |
| CAS Number | Not available | 105675-85-2 | 1780-72-9 |
| Molecular Formula | C₅H₈BrN₃ | C₄H₆BrN₃ | C₄H₆BrN₃ |
| Molecular Weight | 189.04 g/mol | 176.02 g/mol | 176.01 g/mol |
| Appearance | - | White powder | - |
| Melting Point | - | - | 117-122 °C |
| Boiling Point | - | - | - |
| Solubility | - | - | - |
| Purity | - | 99% (available from some suppliers) | - |
Note: Properties for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine are predicted. Experimental data for the isomers are sourced from supplier information.[1][2]
Synthesis and Experimental Protocols
The synthesis of substituted 5-aminopyrazoles can be achieved through various established methodologies. A common approach involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile or a similar precursor.
Proposed Synthetic Workflow for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine
A plausible synthetic route for 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine can be extrapolated from general pyrazole synthesis methods. The following diagram illustrates a potential multi-step synthesis.
Caption: Proposed synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-Amino-3-methyl-1H-pyrazol-5(4H)-one
-
To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add an equimolar amount of methylhydrazine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from ethanol to yield the pyrazole intermediate.
Step 2: N-Methylation of the Pyrazole Ring
-
Dissolve the product from Step 1 in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution.
-
Add methyl iodide dropwise at room temperature and stir the mixture overnight.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-methylated pyrazole.
Step 3: Bromination of the Pyrazole Ring
-
Dissolve the N-methylated pyrazole in a chlorinated solvent such as dichloromethane (DCM).
-
Add N-Bromosuccinimide (NBS) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer and purify the crude product by column chromatography to obtain 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine.
Biological Significance and Applications in Drug Discovery
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[3][4][5][6][7] The presence of a bromine atom and amine and methyl groups on the pyrazole scaffold of 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine suggests its potential as a versatile building block for the synthesis of novel therapeutic agents.
Potential Therapeutic Areas:
-
Anti-inflammatory: Many pyrazole-containing compounds have demonstrated potent anti-inflammatory properties.[6]
-
Anticancer: The pyrazole scaffold is present in several anticancer agents, and its derivatives have shown promising activity against various cancer cell lines.[7]
-
Antimicrobial: Pyrazole derivatives have also been investigated for their antibacterial and antifungal activities.
Signaling Pathway Involvement (Illustrative)
Given the prevalence of pyrazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for a drug candidate derived from 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine could involve the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway.
Caption: Potential inhibition of the MAPK/ERK pathway by a pyrazole derivative.
Safety and Handling
As with any chemical compound, 4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine and its derivatives should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Bromo-1,3-dimethyl-1H-pyrazol-5-amine represents a promising, albeit currently under-characterized, chemical entity for the development of novel bioactive molecules. While the lack of a specific CAS number and extensive experimental data presents a challenge, the information available for its isomers and the broader class of pyrazole derivatives provides a solid foundation for its potential applications in drug discovery, particularly in the fields of oncology and inflammatory diseases. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic potential.
References
- 1. 3-Amino-4-bromo-2-methylpyrazole, CasNo.105675-85-2 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. Sigma-Aldrich купить, цены на сайте! [dv-expert.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. connectjournals.com [connectjournals.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
